molecular formula C6H3Br2N3 B567650 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-34-9

3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B567650
CAS No.: 1357946-34-9
M. Wt: 276.919
InChI Key: NQPLJXZGJNGYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine is a brominated heterocyclic compound featuring a fused pyrazole-pyridine scaffold. The pyrazolo[4,3-c]pyridine core consists of a pyrazole ring fused at the 4,3-c positions of a pyridine ring (Figure 1) . This compound belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocycles noted for structural similarity to purine bases, making them attractive for drug discovery .

Properties

IUPAC Name

3,6-dibromo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPLJXZGJNGYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=C(NN=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401274187
Record name 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-34-9
Record name 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of pyrazolo[4,3-c]pyridine. One common method includes the reaction of pyrazolo[4,3-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine involves various methods that facilitate the introduction of bromine substituents at the 3 and 6 positions of the pyrazolo-pyridine core. These synthetic pathways are crucial as they determine the compound's reactivity and biological activity.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, making it a promising candidate for drug development.

Anticancer Activity

The compound shows significant potential as an anticancer agent. Studies indicate that it inhibits cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

Preliminary investigations have reported antimicrobial effects against various bacterial strains. However, further studies are necessary to fully delineate its spectrum of activity and efficacy against specific pathogens .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the compound's effectiveness and applications in various fields:

Case Study 1: Cancer Cell Lines

A recent study evaluated the compound's effects on A172 and U87MG cancer cell lines. The results demonstrated significant apoptosis with calculated IC50 values indicating potent antiproliferative effects .

Case Study 2: Molecular Docking Studies

Molecular docking studies provided insights into the binding interactions between this compound and its target proteins. These studies suggest favorable binding conformations that support its role as an enzyme inhibitor .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Ring Fusion Position Substituents Key Properties/Applications References
This compound [4,3-c] Br at 3,6 Intermediate for kinase inhibitors
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine [4,3-c] Br at 3, Cl at 4 Halogenated intermediate
6-Bromo-1H-pyrazolo[4,3-b]pyridine [4,3-b] Br at 6 Research reagent
5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine [4,3-b] Br at 5,7 Antimicrobial candidate
3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine [3,4-c] Br at 3,4 Versatile pharmaceutical intermediate
  • Ring Fusion Positions : The [4,3-c] fusion in this compound distinguishes it from [4,3-b] and [3,4-c] isomers, altering electronic distribution and steric interactions .
  • Substituent Impact: Bromine at the 3- and 6-positions enhances electrophilicity compared to non-halogenated analogs, facilitating nucleophilic aromatic substitution. Chlorine in 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine introduces additional steric hindrance .

Biological Activity

3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C7H4Br2N4C_7H_4Br_2N_4, with a molecular weight of approximately 276.92 g/mol. Its unique structure includes two bromine atoms at positions 3 and 6 of the pyrazolo ring, which significantly influences its reactivity and biological activity.

The primary target for this compound is the Anaplastic Lymphoma Kinase (ALK) . The compound inhibits ALK activity, which is crucial for various signaling pathways related to cell growth and survival. Inhibition of ALK can lead to the suppression of tumor cell proliferation and induce apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through its action on ALK and potentially other kinases involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at different positions on the pyrazolo ring. For example, derivatives with specific substitutions have demonstrated enhanced potency against cancer cell lines. A notable study indicated that certain structural modifications led to significant improvements in antiproliferative activity .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various pyrazolo derivatives, compounds similar to this compound were tested against human cancer cell lines. The results showed that these compounds could inhibit tumor growth effectively without affecting normal cells, suggesting a selective action that minimizes systemic toxicity .

Study 2: Targeting Kinases

Another investigation focused on the inhibition of kinases such as TBK1 by related pyrazolo compounds. The study revealed that modifications to the core structure could yield potent inhibitors with low nanomolar IC50 values. This highlights the potential for developing targeted therapies utilizing derivatives of this compound .

Medicinal Chemistry

The compound serves as a valuable scaffold for synthesizing new bioactive molecules aimed at treating various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. Its ability to inhibit key enzymes and receptors makes it a candidate for further drug development efforts .

Material Science

Beyond its biological applications, this compound is also explored in material science for developing novel materials with specific electronic properties due to its unique chemical structure .

Q & A

Q. What are the established synthetic routes for 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine, and what analytical techniques validate its purity?

Methodology : Two primary synthetic strategies are documented:

  • Annelation approach : A pyrazole ring is constructed onto a pre-functionalized pyridine derivative. This method often employs brominated intermediates for regioselective substitution.
  • Pyridine-ring formation : A pyrazole precursor undergoes cyclization, as exemplified by Sonogashira cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure .

Q. Validation :

  • Elemental analysis confirms stoichiometry.
  • Spectral data : 1H^1H/13C^{13}C NMR resolves bromine substitution patterns.
  • HPLC ensures >97% purity, critical for biological assays .

Q. Table 1: Synthetic Method Comparison

MethodKey ReagentsYield (%)Purity Validation
AnnelationBrominated pyridine derivatives60-75NMR, Elemental Analysis
Sonogashira cross-couplingAlkynes, tert-butylamine45-68HPLC, MS

Q. How do bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodology : Bromine atoms at positions 3 and 6 act as leaving groups, enabling:

  • Buchwald-Hartwig amination for amine introduction.
  • Suzuki-Miyaura coupling with aryl boronic acids for biaryl synthesis.
  • Selectivity : Steric hindrance at position 6 may reduce reactivity compared to position 3, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4) .

Q. Experimental Insight :

  • Kinetic studies show position 3 reacts 1.5× faster than position 6 in Pd-mediated couplings due to reduced steric bulk .

Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?

Methodology :

  • 1H^1H/13C^{13}C NMR : Assigns proton environments and confirms bromine substitution.
  • Mass spectrometry (HRMS) : Verifies molecular weight and isotopic patterns (Br isotopes at m/z 79/81).
  • X-ray crystallography : Resolves regiochemistry in complex derivatives (e.g., fused-ring systems) .

Advanced Research Questions

Q. How can researchers optimize yields in Sonogashira coupling reactions for pyrazolo[4,3-c]pyridine derivatives?

Methodology :

  • Catalyst optimization : PdCl2_2(PPh3_3)2_2/CuI systems improve alkyne coupling efficiency.
  • Solvent effects : DMF/Et3_3N mixtures enhance solubility of brominated intermediates.
  • Temperature control : 80–100°C balances reaction rate and decomposition .

Q. Case Study :

  • Substrate scope : Electron-deficient alkynes (e.g., phenylacetylene) achieve 68% yield vs. 45% for alkyl variants .

Q. How to address contradictory bioactivity data for pyrazolo[4,3-c]pyridine derivatives across cancer cell lines?

Methodology :

  • Dose-response standardization : Use IC50_{50} values normalized to controls (e.g., cisplatin).
  • Mechanistic validation : Pair cytotoxicity assays with target engagement studies (e.g., EGFR phosphorylation assays for inhibitors) .

Q. Table 2: Bioactivity Discrepancies in MCF-7 vs. HepG2 Cells

DerivativeMCF-7 IC50_{50} (μM)HepG2 IC50_{50} (μM)Proposed Mechanism
3,6-Dibromo12.3 ± 1.245.6 ± 3.8EGFR inhibition
3-Bromo-6-ethyl8.9 ± 0.922.1 ± 2.1ROS-mediated apoptosis

Q. What computational strategies predict binding modes of pyrazolo[4,3-c]pyridine-based kinase inhibitors?

Methodology :

  • Molecular docking : Use PDB structures (e.g., 5V82 for PIM1 kinase) to model ligand-protein interactions.
  • MD simulations : Assess stability of hydrogen bonds (e.g., between bromine and Lys67 in PIM1) .

Q. Case Study :

  • Cpd17 : Pyrazolo[4,3-c]pyridine derivative binds PIM1 kinase via hydrophobic interactions with Leu44 and Asp128 .

Q. How to resolve discrepancies in enzyme inhibition assays for NADPH oxidase inhibitors?

Methodology :

  • Redox interference control : Include catalase to eliminate H2_2O2_2-mediated false positives.
  • Isoform specificity : Use NOX1/2/4 knockout cell lines to validate target selectivity .

Q. Example :

  • Setanaxib : IC50_{50} for NOX4 = 50 nM vs. NOX1 = 1.2 μM, confirmed via isoform-specific assays .

Q. What structural modifications improve pharmacokinetics of pyrazolo[4,3-c]pyridine derivatives?

Methodology :

  • LogP optimization : Introduce polar groups (e.g., morpholine) to reduce hydrophobicity.
  • Metabolic stability : Fluorine substitution at position 5 decreases CYP450-mediated oxidation .

Q. Table 3: Pharmacokinetic Parameters

DerivativeLogPt1/2_{1/2} (h)Bioavailability (%)
3,6-Dibromo3.22.118
3-Bromo-6-methoxy2.54.834

Q. How to validate regioselectivity in multi-step syntheses of fused pyrazolo[4,3-c]pyridine systems?

Methodology :

  • Isotopic labeling : Use 15N^{15}N-labeled precursors to track nitrogen incorporation.
  • NOE NMR : Correlates spatial proximity of protons in complex fused systems .

Q. What strategies mitigate toxicity in in vivo studies of brominated pyrazolo[4,3-c]pyridines?

Methodology :

  • Prodrug design : Mask bromine with ester groups to reduce off-target reactivity.
  • Toxicogenomics : RNA-seq identifies pathways affected by hepatotoxicity (e.g., CYP3A4 upregulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.